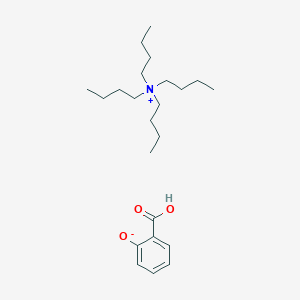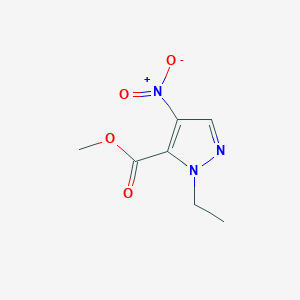![molecular formula C12H17NO2 B1455551 [2-(5,5-二甲基-1,3-二氧杂环-2-基)苯基]胺 CAS No. 240813-36-9](/img/structure/B1455551.png)
[2-(5,5-二甲基-1,3-二氧杂环-2-基)苯基]胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
非对映选择性环加成反应
Enders 等人(1998 年)的研究证明了基于 (4S,5S)-2,2-二甲基-4-苯基-1,3-二氧杂环-5-胺的仲胺在非对映选择性 1,3-偶极环加成反应中的应用。这些反应产生了非对映异构体纯的环加成物,可用于合成复杂分子 (Enders, Meyer, Runsink, & Raabe, 1998).
手性核磁共振位移试剂
Enders 等人(1999 年)探索了该化合物的衍生物作为手性溶剂化试剂的用途,用于通过核磁共振光谱确定具有酸性质子的化合物的对映体过量。它们还可用作手性衍生化试剂,用于确定绝对构型 (Enders, Thomas, & Runsink, 1999).
开环反应
Šafár̆ 等人(2000 年)研究了 5-[(2-呋喃基)亚甲基]-2,2-二甲基-1,3-二氧杂环-4,6-二酮与环状仲胺的开环反应。这项工作有助于理解类似二氧杂环衍生物的化学相互作用和反应性 (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).
合成和晶体结构
Jebas 等人(2013 年)合成了丁酸盐和 1,3-二氧杂环衍生物,并通过各种光谱技术表征了它们的结构。这项研究有助于理解二氧杂环衍生物的结构方面 (Jebas, Fun, Quah, Ooi, Rambabu, Vijayakumar, & Sarveswari, 2013).
水凝胶的功能改性
Aly 和 El-Mohdy(2015 年)研究了聚乙烯醇/丙烯酸水凝胶通过与各种胺(包括二氧杂环衍生物)的缩合反应进行改性。他们的研究突出了这些改性聚合物的潜在医学应用 (Aly & El-Mohdy, 2015).
与色烯基膦酸酯的反应
Elż 和 Slawomir(1999 年)研究了色烯基膦酸酯与各种胺的反应,为二氧杂环衍生物的化学反应和潜在应用提供了知识 (Elż & Slawomir, 1999).
低聚苯乙烯亚乙烯的合成
Jørgensen 和 Krebs(2005 年)合成了用于逐步合成低聚苯乙烯亚乙烯的新型单体,其中包含二氧杂环衍生物。这项研究在塑料太阳能电池领域具有重要意义 (Jørgensen & Krebs, 2005).
四键衍生物的单晶
Lee 等人(2019 年)合成了并表征了 1,3-二氧杂环新型四键衍生物的单晶。这项研究对于理解此类化合物的性质非常重要,尤其是在材料科学中 (Lee, Lee, Choi, Ok, & Park, 2019).
属性
IUPAC Name |
2-(5,5-dimethyl-1,3-dioxan-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2)7-14-11(15-8-12)9-5-3-4-6-10(9)13/h3-6,11H,7-8,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKOLULEUSLQJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC=CC=C2N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Trifluoromethoxy)phenyl]butan-1-one](/img/structure/B1455473.png)

![1-[4-(Trifluoromethoxy)phenyl]pentan-1-one](/img/structure/B1455476.png)






![2-cyano-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B1455487.png)

![[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1455489.png)